![molecular formula C11H13N3S B14688008 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione CAS No. 25688-01-1](/img/structure/B14688008.png)
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media . One common method includes the reaction of hydrazinecarbothioamides with sodium hydroxide or potassium hydroxide, followed by neutralization with acid or base . Another approach involves the reaction of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione with ethyl bromoacetate under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thioether derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione: Similar structure but lacks the ethyl group.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thione: Contains an amino group instead of the ethyl and methyl groups.
Thiophene-linked 1,2,4-triazoles: These compounds have a thiophene ring attached to the triazole moiety.
Uniqueness
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl, methyl, and phenyl groups enhances its lipophilicity and ability to interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
25688-01-1 |
|---|---|
Fórmula molecular |
C11H13N3S |
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
5-ethyl-5-methyl-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H13N3S/c1-3-11(2)13-12-10(15)14(11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clave InChI |
HHDKXSQMNOPKPA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N=NC(=S)N1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


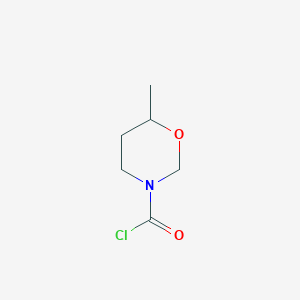
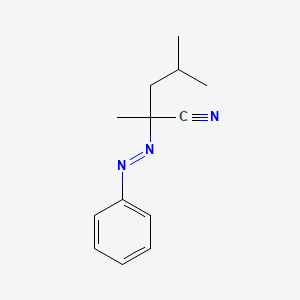
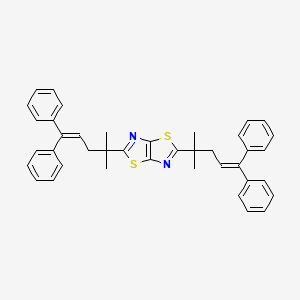
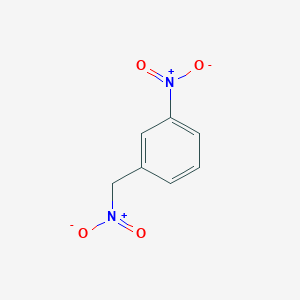
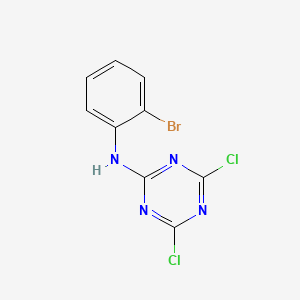
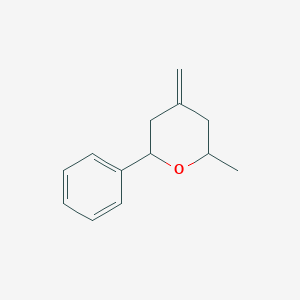

![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
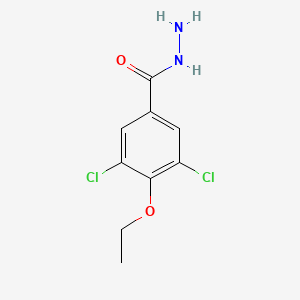
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
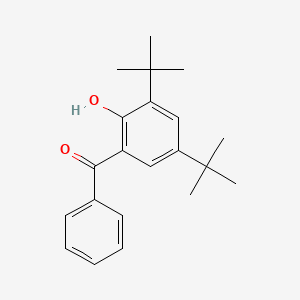
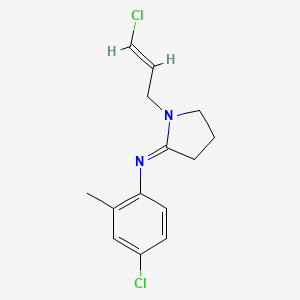
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
